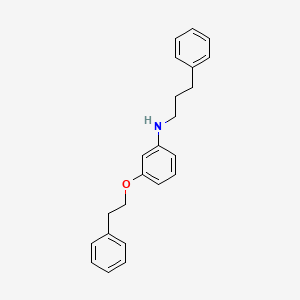
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline
Vue d'ensemble
Description
“3-(Phenethyloxy)-N-(3-phenylpropyl)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a phenyl group (a benzene ring), and an ether linkage (oxygen atom connected to two carbon atoms). The properties of this compound would be influenced by these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the attachment of the aniline and phenylpropyl groups. This could potentially be achieved through a series of reactions including nucleophilic substitution, reduction, and perhaps a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene rings in the aniline and phenyl groups would add a degree of resonance stability to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The aniline group could undergo reactions typical of amines, such as acylation or alkylation . The ether linkage might be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the nonpolar benzene rings could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Photometric Determination of Hydrogen Peroxide
- Research Context : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, similar in structure to 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline, have been explored for photometric determination of hydrogen peroxide.
- Application : These compounds demonstrate high absorbance in visible wavelengths in weakly alkaline to fairly acidic pH, making them useful for accurate hydrogen peroxide measurement in various research and industrial settings (Tamaoku et al., 1982).
Synthesis and Reaction Path Analysis
- Research Context : Studies on the synthesis of benzoxazine, involving the reaction of phenol, aniline, and formaldehyde, highlight the potential application of aniline derivatives.
- Application : Understanding the synthesis and reaction paths of compounds like 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline can contribute to the development of new materials and chemicals (Zhang et al., 2015).
Study of Molecular Structures
- Research Context : Analysis of compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline provides insights into molecular structures and interactions.
- Application : Such studies are crucial in material science and pharmaceutical research for understanding molecular behavior and designing new compounds (Su et al., 2013).
Understanding Metabolic Pathways
- Research Context : Research on the metabolism of dialkylaryltriazenes, which includes derivatives of aniline, sheds light on biochemical pathways.
- Application : This knowledge can be applied in pharmacology and toxicology to understand drug metabolism and potential interactions (Pool Bl, 1979).
Catalysis in Organic Reactions
- Research Context : The application of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds demonstrates the use of aniline derivatives in catalysis.
- Application : These catalysts are significant in environmental chemistry for pollutant removal and in synthetic chemistry for facilitating chemical reactions (Zhang et al., 2009).
Electronic Spectroscopy Studies
- Research Context : Investigating the ultraviolet spectra of aniline and its derivatives helps in understanding electronic transitions.
- Application : This is important in the development of new dyes, pigments, and electronic materials (Cumper & Singleton, 1968).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
- Research Context : Complexes derived from anilinotropone ligands, similar to 3-(Phenethyloxy)-N-(3-phenylpropyl)aniline, are studied for their luminescence properties.
- Application : These findings have implications in the field of optoelectronics, particularly in the development of OLEDs (Vezzu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-phenylethoxy)-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-3-9-20(10-4-1)13-8-17-24-22-14-7-15-23(19-22)25-18-16-21-11-5-2-6-12-21/h1-7,9-12,14-15,19,24H,8,13,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIOXNRZMVAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenethyloxy)-N-(3-phenylpropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




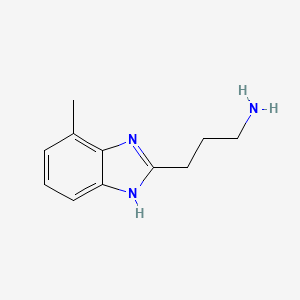
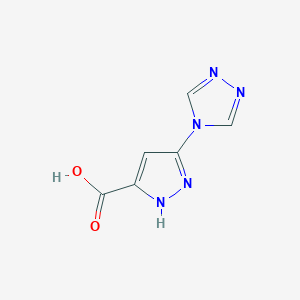
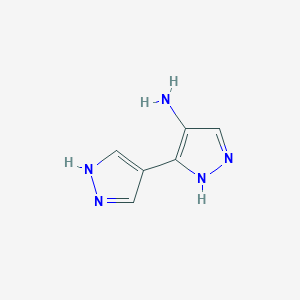
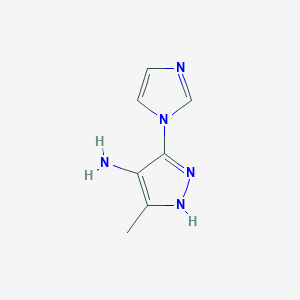

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)


![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)

